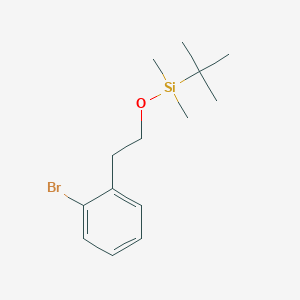

(2-Bromophenethoxy)(tert-butyl)dimethylsilane

Übersicht

Beschreibung

(2-Bromophenethoxy)(tert-butyl)dimethylsilane is a silane derivative with the molecular formula C14H23BrOSi. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is known for its versatility and stability, making it a valuable tool in the field of synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-Bromophenol+tert-Butyldimethylsilyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromophenethoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenethoxy group can be oxidized to form corresponding phenoxy derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenethoxy derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phenethoxyamines, while oxidation reactions can produce phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

N-Protection Reagent

One of the primary uses of (2-Bromophenethoxy)(tert-butyl)dimethylsilane is as a reagent for N-protection in organic synthesis. It is particularly effective for protecting amines during multi-step syntheses. The tert-butyldimethylsilyl (TBS) group provided by BEDMS is stable under various reaction conditions and can be selectively removed when desired .

Synthesis of Complex Molecules

BEDMS facilitates the synthesis of complex organic molecules through various reactions:

- Pd-Catalyzed Reactions : It serves as a key reagent in palladium-catalyzed N-hydroxyalkylation reactions, contributing to the formation of carbon-carbon bonds essential for building complex structures .

- Selective Alkylation : The compound has been utilized in the selective N-alkylation of indole derivatives, which are important in medicinal chemistry .

Synthesis of 4-(3-Hydroxypropyl)-4′-methyl-2,2′-bipyridine

In one study, this compound was employed in the synthesis of 4-(3-hydroxypropyl)-4′-methyl-2,2′-bipyridine. This involved a multi-step reaction where BEDMS acted as an N-protecting agent, allowing subsequent reactions without interference from the amine functionality .

Mechanistic Studies on Cross-Coupling Reactions

Research has demonstrated that BEDMS can enhance selectivity in nickel-catalyzed cross-coupling reactions, particularly improving D3R versus D2R selectivity when combined with small alkyl groups containing heteroatoms. This application highlights its role in optimizing reaction conditions for better yields and selectivity in synthetic pathways .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| N-Protection | Protects amines during synthesis | Stable under various conditions |

| Pd-Catalyzed Reactions | Facilitates carbon-carbon bond formation | Effective in N-hydroxyalkylation |

| Selective Alkylation | Used in N-alkylation of indole derivatives | High selectivity achieved |

| Synthesis of Complex Molecules | Integral in multi-step syntheses | Enables creation of complex structures |

Wirkmechanismus

The mechanism of action of (2-Bromophenethoxy)(tert-butyl)dimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom can be easily substituted, allowing the compound to participate in a wide range of synthetic transformations. The tert-butyl and dimethylsilyl groups provide steric protection, enhancing the stability of the compound during reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Bromoethoxy)(tert-butyl)dimethylsilane

- (3-Bromopropoxy)(tert-butyl)dimethylsilane

- (2-Bromoethoxy)trimethylsilane

Uniqueness

(2-Bromophenethoxy)(tert-butyl)dimethylsilane is unique due to its phenethoxy group, which provides additional reactivity compared to similar compounds with simpler alkoxy groups. This makes it a valuable reagent for specific synthetic applications where the phenethoxy group is required .

Biologische Aktivität

(2-Bromophenethoxy)(tert-butyl)dimethylsilane is an organosilicon compound with the potential for various biological activities. Its structure includes a bromophenethoxy group, which may enhance its interaction with biological targets, and a tert-butyl dimethylsilyl moiety that contributes to its chemical stability and lipophilicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C14H23BrOSi

- CAS Number : 181021-20-5

- Molecular Weight : 303.31 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom in the compound can participate in nucleophilic substitution reactions, while the silane group may enhance the compound's hydrophobic interactions with lipid membranes and proteins.

- Target Interaction : The compound is hypothesized to interact with enzymes and receptors involved in signal transduction pathways.

- Cellular Uptake : Its lipophilic nature may facilitate cell membrane penetration, allowing it to exert effects on intracellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that silane derivatives can inhibit the growth of various bacterial strains by disrupting their cell membranes.

Cytotoxic Effects

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves:

- Activation of caspases leading to programmed cell death.

- Disruption of mitochondrial membrane potential, causing release of cytochrome c.

Neuroactive Properties

Compounds with similar structures have been studied for their neuroactive properties. They may act as GABA receptor modulators, influencing neurotransmission and potentially providing therapeutic effects for neurological disorders.

Study 1: Antimicrobial Activity

A study conducted on various silane compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 20 | 30 |

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)ethoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-10-12-8-6-7-9-13(12)15/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFIKLUHTYXQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444525 | |

| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181021-20-5 | |

| Record name | [2-(2-Bromophenyl)ethoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.